methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 180258-45-1
VCID: VC21540187
InChI: InChI=1S/C7H10N2O2.ClH/c1-9-4-5(8)3-6(9)7(10)11-2;/h3-4H,8H2,1-2H3;1H
SMILES: CN1C=C(C=C1C(=O)OC)N.Cl
Molecular Formula: C7H11ClN2O2
Molecular Weight: 190.63 g/mol

methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride

CAS No.: 180258-45-1

Cat. No.: VC21540187

Molecular Formula: C7H11ClN2O2

Molecular Weight: 190.63 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride - 180258-45-1

Specification

CAS No. 180258-45-1
Molecular Formula C7H11ClN2O2
Molecular Weight 190.63 g/mol
IUPAC Name methyl 4-amino-1-methylpyrrole-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C7H10N2O2.ClH/c1-9-4-5(8)3-6(9)7(10)11-2;/h3-4H,8H2,1-2H3;1H
Standard InChI Key HEOKCJUUKIPIMM-UHFFFAOYSA-N
SMILES CN1C=C(C=C1C(=O)OC)N.Cl
Canonical SMILES CN1C=C(C=C1C(=O)OC)[NH3+].[Cl-]

Introduction

Chemical Identity and Structure

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride features a five-membered aromatic heterocycle containing nitrogen (pyrrole ring). This compound is distinguished by an amino group at the 4-position and a methyl ester moiety at the 2-position of the pyrrole ring, with additional N-methylation at position 1. The compound exists as a hydrochloride salt, which significantly influences its solubility and handling properties .

The structural features of this compound can be summarized in the following identification table:

ParameterValue
CAS Number180258-45-1
Molecular FormulaC₇H₁₁ClN₂O₂
Molecular Weight190.63 g/mol
IUPAC NameMethyl 4-amino-1-methylpyrrole-2-carboxylate hydrochloride
InChI KeyHEOKCJUUKIPIMM-UHFFFAOYSA-N
SMILES NotationCl.COC(=O)C1=CC(N)=CN1C
MDL NumberMFCD01318761
Exact Mass190.05100

The compound's structure consists of several key functional elements:

  • A pyrrole core (five-membered nitrogen-containing heterocycle)

  • An amino (-NH₂) substituent at the 4-position

  • A methyl ester (-COOCH₃) group at the 2-position

  • N-methylation at the pyrrole nitrogen

  • A hydrochloride salt form, enhancing water solubility

Physicochemical Properties

The physical and chemical properties of methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride provide important insights into its behavior under various conditions and its potential applications. These properties determine its solubility, stability, and reactivity patterns.

Physical Properties

PropertyValue
Physical StateSolid
Melting Point240°C
Boiling Point303.3°C at 760 mmHg
Flash Point137.2°C
Vapor Pressure0.000938 mmHg at 25°C
Polar Surface Area (PSA)57.25000
LogP1.77710

The relatively high melting and boiling points are characteristic of the hydrochloride salt form and indicate strong intermolecular forces within the crystal structure . The LogP value of 1.77710 suggests a balance between hydrophilic and hydrophobic properties, though the hydrochloride salt form significantly enhances water solubility compared to the free base .

Solubility and Stability

As a hydrochloride salt, this compound demonstrates enhanced water solubility compared to its free base form. This property is particularly valuable for applications in aqueous reactions and biological studies . The recommended storage condition of 2-8°C indicates moderate stability under proper storage conditions . The hydrochloride salt formation provides greater stability and solubility characteristics that facilitate its handling and application in various research contexts.

Chemical Reactivity and Functional Group Analysis

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride contains several reactive functional groups that determine its chemical behavior and synthetic utility.

Ester Group Reactivity

The methyl ester group at the 2-position is susceptible to hydrolysis, potentially yielding the corresponding carboxylic acid. This reactivity makes the compound useful as a precursor in the synthesis of more complex molecules, particularly those requiring carboxylic acid functionality . The ester group can undergo various transformations:

  • Hydrolysis to form the carboxylic acid

  • Transesterification with other alcohols

  • Reduction to form alcohols

  • Amidation to form amides

Amino Group Reactivity

The primary amine at the 4-position represents another reactive site within the molecule. This functional group can participate in numerous reactions:

  • Acylation with acid chlorides or anhydrides

  • Reductive amination

  • Nucleophilic substitution reactions

  • Diazonium salt formation

  • Conversion to amides, imines, or other nitrogen-containing functional groups

These dual reactive sites (ester and amino groups) make the compound particularly versatile as a building block in organic synthesis.

Applications and Research Significance

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride has significant potential in various research and synthetic applications, though specific published research using this compound is limited in the available search results.

Synthetic Applications

The compound serves as a valuable building block in organic synthesis due to its bifunctional nature, featuring both nucleophilic (amino group) and electrophilic (ester group) sites. This characteristic makes it particularly useful in the synthesis of:

  • More complex heterocyclic compounds

  • Potential pharmaceutical intermediates

  • Modified amino acid derivatives

  • Conjugated systems involving the pyrrole ring

SupplierQuantityApproximate Price (EUR)
Supplier 11g61.00
5g158.00
10g267.00
25g552.00
100mg26.00
250mg27.00
Supplier 21g109.00
5g392.00
Supplier 31g47.00
5g156.00
10g279.00
25g655.00
250mg21.00

The pricing variations likely reflect differences in purity, packaging, and supplier overhead costs .

Related Compounds

The non-hydrochloride form, methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate (CAS: 72083-62-6), is also commercially available and may be suitable for applications where the free base is preferred over the hydrochloride salt .

Analytical Characterization

Analytical characterization of methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride typically involves various spectroscopic and chromatographic techniques to confirm its identity and assess its purity.

Spectroscopic Identification

Standard analytical techniques for characterizing this compound include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

  • Mass Spectrometry (MS)

  • Ultraviolet-Visible (UV-Vis) spectroscopy

The compound's structure features distinct functional groups that produce characteristic spectroscopic signals, facilitating its identification and purity assessment.

Regulatory Classification

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride falls under specific regulatory classifications that govern its import, export, and handling.

Harmonized System Code

The compound is classified under HS Code 2933990090, which corresponds to:

  • Heterocyclic compounds with nitrogen hetero-atom(s) only

  • VAT: 17.0%

  • Tax rebate rate: 13.0%

  • MFN tariff: 6.5%

  • General tariff: 20.0%

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